Gentamicin B sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ベタミシン硫酸塩は、さまざまな細菌感染症の治療に用いられるアミノグリコシド系抗生物質です。 特にグラム陰性菌に効果があり、敗血症、肺炎、尿路感染症などの重症感染症の治療に臨床現場で広く用いられています 。 ベタミシン硫酸塩は幅広いスペクトル活性を有し、通常は静脈内、筋肉内、または局所的に投与されます .

2. 製法

合成経路および反応条件: ベタミシン硫酸塩は、Micromonospora purpurea菌を用いた発酵法により製造されます 。 発酵プロセスにより、ゲンタマイシン成分の混合物が生成され、その後精製されてベタミシン硫酸塩が得られます。 主な成分には、ゲンタマイシンC1、C1a、C2、C2aが含まれます .

工業生産方法: ベタミシン硫酸塩の工業生産には、大規模な発酵に続き、クロマトグラフィー技術を用いた精製が行われます。 高性能液体クロマトグラフィー(HPLC)と荷電エアロゾル検出は、ベタミシン硫酸塩のさまざまな成分を分離および定量するために一般的に使用されます 。 このプロセスにより、不純物や分解生成物が除去され、高純度の最終製品が得られます .

準備方法

Synthetic Routes and Reaction Conditions: Betamicin sulfate is produced through a fermentation process involving the bacterium Micromonospora purpurea . The fermentation process yields a mixture of gentamicin components, which are then purified to obtain betamicin sulfate. The primary components include gentamicin C1, C1a, C2, and C2a .

Industrial Production Methods: The industrial production of betamicin sulfate involves large-scale fermentation followed by purification using chromatographic techniques. High-performance liquid chromatography (HPLC) with charged aerosol detection is commonly used to separate and quantify the different components of betamicin sulfate . The process ensures the removal of impurities and degradation products, resulting in a high-purity final product .

化学反応の分析

反応の種類: ベタミシン硫酸塩は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、その治療特性を強化するために不可欠です .

一般的な試薬と条件:

酸化: ベタミシン硫酸塩は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、制御された条件下で酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

主な生成物: これらの反応から生成される主な生成物には、抗菌活性を強化し、毒性を低減した修飾アミノグリコシド誘導体があります .

科学的研究の応用

Clinical Indications

Gentamicin B sulfate is indicated for the treatment of several serious infections:

- Bacteremia/Septicemia : Effective in managing life-threatening bloodstream infections.

- Meningitis : Used in combination with other antibiotics for central nervous system infections.

- Urinary Tract Infections : Particularly in complicated cases where other treatments may fail.

- Respiratory Tract Infections : Employed in severe pneumonia and bronchitis cases.

- Skin and Soft Tissue Infections : Including severe burns and infected wounds.

- Bone Infections : Effective against osteomyelitis when used appropriately .

Comprehensive Data Table

| Infection Type | Gentamicin Efficacy | Combination Therapy Recommended |

|---|---|---|

| Bacteremia/Septicemia | High | Yes (e.g., with beta-lactams) |

| Meningitis | Moderate | Yes |

| Urinary Tract Infections | High | Yes (if resistant organisms) |

| Respiratory Tract Infections | Moderate | Yes |

| Skin and Soft Tissue Infections | High | Optional |

| Bone Infections | High | Yes |

Gentamicin-Collagen Sponge for Diabetic Foot Ulcers

A randomized controlled trial investigated the efficacy of a gentamicin-collagen sponge in treating diabetic foot ulcers. The study included 88 episodes with a notable outcome where 73% achieved total clinical cure. Although the sponge did not significantly improve overall cure rates compared to controls, it was well tolerated and showed potential for faster healing .

Combination Therapy for Serious Infections

In cases of endocarditis caused by group D streptococci, gentamicin has been effectively used in conjunction with penicillin-type drugs. This combination enhances therapeutic outcomes by allowing gentamicin to penetrate bacterial cells more effectively .

Neonatal Sepsis

Clinical studies have demonstrated gentamicin's effectiveness in treating bacterial neonatal sepsis when used alongside other antibiotics. It has shown significant success in reducing mortality rates associated with severe infections in neonates .

Safety and Tolerability

While gentamicin is generally well tolerated, it is essential to monitor renal function due to potential nephrotoxicity. The risk of ototoxicity is also a concern, particularly with prolonged use or higher doses . Regular monitoring of drug levels can help mitigate these risks.

作用機序

ベタミシン硫酸塩は、細菌リボソームの30Sサブユニットに結合してタンパク質合成を阻害することで、その効果を発揮します 。 この結合は、リボソームがメッセンジャーRNAを正確に読み取る能力を阻害し、誤ったタンパク質の生成につながり、最終的に細菌細胞の死を引き起こします 。 主な分子標的は、翻訳プロセスに関与するリボソームRNAおよび関連タンパク質です .

類似化合物:

ゲンタマイシン: 作用機序は類似していますが、活性スペクトルが異なる、別のアミノグリコシド系抗生物質です.

シプロフロキサシン: 細菌のDNAジャイレースとトポイソメラーゼIVを標的にするキノロン系抗生物質で、作用機序が異なります.

セファレキシン: 細菌の細胞壁合成を阻害するセファロスポリン系抗生物質です.

独自性: ベタミシン硫酸塩は、グラム陽性菌とグラム陰性菌の両方に幅広いスペクトル活性を示し、さまざまな形態(静脈内、筋肉内、局所)で使用でき、他のアミノグリコシド系抗生物質と比較して毒性が比較的低いという特徴があります .

類似化合物との比較

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

Ciprofloxacin: A quinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV, differing in its mode of action.

Cephalexin: A cephalosporin antibiotic that inhibits bacterial cell wall synthesis.

Uniqueness: Betamicin sulfate is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria, its ability to be used in various forms (intravenous, intramuscular, topical), and its relatively low toxicity compared to other aminoglycosides .

生物活性

Gentamicin B sulfate, a member of the aminoglycoside antibiotic family, is primarily used to treat a variety of serious bacterial infections. Its biological activity is characterized by its bactericidal properties against a broad spectrum of Gram-negative and some Gram-positive bacteria. This article explores the mechanisms of action, efficacy in various medical applications, and relevant research findings related to this compound.

Gentamicin exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis. This binding results in:

- Mistranslation of proteins : The antibiotic causes the incorporation of incorrect amino acids into proteins.

- Disruption of membrane integrity : Gentamicin increases membrane permeability, leading to cell lysis and death of the bacteria.

Additionally, recent studies suggest that gentamicin may bind to a secondary site on the ribosome, preventing ribosome recycling and maintaining a pool of inactive ribosomes that cannot initiate new protein synthesis .

Efficacy Against Bacterial Infections

This compound is effective against various bacterial pathogens, including:

- Gram-negative bacteria : Such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

- Some Gram-positive bacteria : Including Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 2 |

| Staphylococcus aureus | 4 |

| Klebsiella pneumoniae | 1 |

1. Treatment of Infections

Gentamicin is commonly used to treat serious infections such as:

- Urinary tract infections

- Sepsis

- Pneumonia

- Intra-abdominal infections

2. Surgical Prophylaxis

Research indicates that gentamicin/collagen sponges can significantly reduce the risk of surgical site infections (SSI) in cardiac procedures. A meta-analysis revealed a pooled odds ratio (OR) of 0.59 for SSIs in patients receiving gentamicin sponges compared to controls .

Case Study: Gentamicin-Impregnated Collagen Sponge

A clinical case involving a patient with an infected lower limb wound demonstrated that using gentamicin-impregnated collagen sponges resulted in:

- Sustained release of gentamicin over seven days.

- Complete eradication of Pseudomonas aeruginosa after 24 hours.

- No adverse effects related to gentamicin toxicity were reported, highlighting its safety profile in localized applications .

Antifungal Activity

Recent studies have also explored the antifungal properties of gentamicin derivatives, particularly Gentamicin B1, which has shown significant activity against fungal pathogens like Fusarium and Aspergillus. The minimum inhibitory concentration (MIC) for Gentamicin B1 against these fungi was found to be as low as 0.4 µg/mL .

Study on Liposomal Gentamicin Delivery

A study demonstrated that encapsulating gentamicin in pH-sensitive liposomes increased its bioavailability significantly:

特性

CAS番号 |

43169-50-2 |

|---|---|

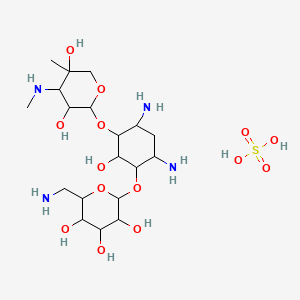

分子式 |

C19H40N4O14S |

分子量 |

580.6 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8-,9-,10+,11-,12-,13-,14+,15-,16-,17-,18-,19+;/m1./s1 |

InChIキー |

DSKCFEUMUAHNEE-NYKBMUPHSA-N |

SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |

異性体SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |

正規SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O |

関連するCAS |

36889-15-3 (Parent) |

同義語 |

gentamicin B gentamicin B sulfate gentamicin B1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。